Isavuconazonium Sulfate Demonstrates Significantly Lower Incidence of QTc Prolongation Compared to Voriconazole and Posaconazole in Real-World Cohort
In a retrospective matched cohort study of 100 patients with invasive fungal infections, treatment with isavuconazonium sulfate was associated with a significantly lower rate of QTc prolongation compared to both voriconazole and posaconazole. Specifically, the isavuconazole group showed a decreased incidence of QTc prolongation versus voriconazole (p = 0.015) and versus posaconazole (p = 0.043) [1]. The composite safety outcome, which included QTc prolongation, elevated liver function tests (>5 times ULN), and any adverse drug event, occurred in only 24.2% of isavuconazole-treated patients compared to 55.9% for voriconazole and 39.4% for posaconazole (p = 0.028) [1]. This advantage is attributed to the distinct molecular structure of isavuconazole, which lacks the propensity to inhibit the hERG potassium channel implicated in QTc interval prolongation [2].
| Evidence Dimension | Incidence of QTc prolongation |
|---|---|
| Target Compound Data | Significantly decreased incidence vs. both comparators (p = 0.015 vs. VOR, p = 0.043 vs. POS) |
| Comparator Or Baseline | Voriconazole (VOR) and Posaconazole (POS) |
| Quantified Difference | p = 0.015 (ISA vs. VOR); p = 0.043 (ISA vs. POS) |
| Conditions | Retrospective matched cohort study of 100 adult patients with invasive fungal infections in an academic medical center (2015-2017). |
Why This Matters
This provides a quantifiable cardiac safety advantage for isavuconazonium sulfate, directly informing patient selection, particularly in populations with pre-existing cardiac conditions or those receiving multiple QTc-prolonging agents.
- [1] Van Matre, E. T., Evans, S. L., Mueller, S. W., MacLaren, R., Fish, D. N., & Kiser, T. H. (2019). Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. Annals of Clinical Microbiology and Antimicrobials, 18(1), 13. View Source
- [2] Lewis, R. E., 2nd. (2022). New Perspectives on Antimicrobial Agents: Isavuconazole. Antimicrobial Agents and Chemotherapy, 66(9), e00177-22. View Source
